5-Methylpyridine-2-sulfinic acid
Description
Pyridine sulfinic acids are intermediates in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals.
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
5-methylpyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-2-3-6(7-4-5)10(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
LJCQNZDBMLHJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of 5-methylpyridine using suitable oxidizing agents. For instance, the reaction of 5-methylpyridine with hydrogen peroxide in the presence of a catalyst can yield 5-Methylpyridine-2-sulfinic acid . Another method involves the use of sulfur dioxide and a base to introduce the sulfinic acid group onto the pyridine ring .
Industrial Production Methods
On an industrial scale, the production of 5-Methylpyridine-2-sulfinic acid may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column containing a suitable catalyst can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfides or thiols.
Substitution: The sulfinic acid group can participate in substitution reactions to form sulfonamides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like amines or alcohols under acidic or basic conditions.
Major Products Formed
Sulfonic acids: Formed through oxidation.
Sulfides and thiols: Formed through reduction.
Sulfonamides and sulfones: Formed through substitution reactions.
Scientific Research Applications
5-Methylpyridine-2-sulfinic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 5-Methylpyridine-2-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can act as a nucleophile or an electrophile, depending on the reaction conditions. It can participate in redox reactions, forming sulfonic acids or sulfides. The pyridine ring can also engage in coordination with metal ions, influencing catalytic processes .
Comparison with Similar Compounds
Crystallographic and Supramolecular Features
- 2-Amino-5-methylpyridinium sulfonate: Forms a layered crystal structure stabilized by N–H⋯O and O–H⋯O hydrogen bonds, with π–π interactions between pyridinium cations and sulfonate anions (centroid distances: 3.56–3.83 Å). This structural motif is critical in designing co-crystals for material science .
Research Findings and Industrial Relevance
Oxidation and Substitution Reactions
- Sulfonic Acid Derivatives: 5-Nitropyridine-2-sulfonic acid serves as a versatile precursor for 2,5-disubstituted pyridines, a scaffold prevalent in pharmaceuticals (e.g., antihypertensive agents). Substitution with methanol under basic conditions proceeds with moderate yields (44–57%) .
- Comparative Reactivity : Sulfinic acids (R-SO₂H) are less acidic than sulfonic acids (R-SO₃H) but more reactive toward nucleophiles due to the labile S–O bonds. This property is exploited in asymmetric synthesis and catalysis, though specific data on 5-methylpyridine-2-sulfinic acid requires further study .
Biological Activity
5-Methylpyridine-2-sulfinic acid is an organic compound with significant biological activity, primarily due to its unique structural features and reactive sulfinic acid group. This article explores its biological properties, mechanisms of action, potential applications in research and industry, and relevant case studies.
Chemical Structure and Properties
5-Methylpyridine-2-sulfinic acid has the following characteristics:
- Molecular Formula: C₆H₇NO₂S
- Molecular Weight: Approximately 173.19 g/mol
- Structural Features: The compound consists of a pyridine ring with a sulfinic acid group at the 2-position and a methyl group at the 5-position.
The sulfinic acid group can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.
The biological activity of 5-Methylpyridine-2-sulfinic acid is largely attributed to its reactivity with biological molecules. Key mechanisms include:
- Redox Reactions: The sulfinic acid group can undergo redox reactions, influencing cellular processes by modulating the redox state of biomolecules.
- Enzyme Interactions: It can serve as a probe in enzyme studies, potentially affecting enzyme mechanisms through its reactivity with enzyme active sites.
- Metal Coordination: The pyridine ring may coordinate with metal ions, impacting catalytic processes in biological systems.
Biological Applications
5-Methylpyridine-2-sulfinic acid has several notable applications in biological research:
- Enzyme Mechanism Studies: It is utilized to investigate enzyme mechanisms due to its ability to form reversible complexes with enzymes.
- Antioxidant Activity: Research indicates potential antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
- Pharmaceutical Development: The compound's reactivity makes it a candidate for developing new pharmaceuticals, particularly in synthesizing sulfonamide derivatives that have therapeutic applications.
Case Study 1: Antioxidant Properties
A study examined the antioxidant effects of 5-Methylpyridine-2-sulfinic acid on cellular models exposed to oxidative stress. Results indicated that the compound significantly reduced reactive oxygen species (ROS) levels, suggesting its potential role as an antioxidant agent in therapeutic applications.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that 5-Methylpyridine-2-sulfinic acid could inhibit certain enzymes involved in metabolic pathways. This inhibition was linked to its ability to modify the active sites of these enzymes through covalent bonding.
Comparison with Related Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 5-Methylpyridine-2-sulfinic acid | Sulfinic Acid | Antioxidant, enzyme probe |
| 5-Methylpyridine-2-sulfonic acid | Sulfonic Acid | Less reactive, used in synthesis |
| 2-Methylpyridine-5-sulfinic acid | Sulfinic Acid | Similar properties but different position |
5-Methylpyridine-2-sulfinic acid is distinct from its sulfonic counterpart due to its higher reactivity and potential for biological interactions. Its unique positioning of functional groups allows for specific interactions not seen in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
